4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes ethoxybenzoyl, ethoxypropyl, hydroxy, and nitrophenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and aniline derivatives.
Introduction of the Ethoxybenzoyl Group: This step involves the acylation of the pyrrolone core with 4-ethoxybenzoyl chloride under basic conditions.
Addition of the Ethoxypropyl Group: The ethoxypropyl group can be introduced through an alkylation reaction using 3-bromo-1-ethoxypropane.
Nitration: The nitrophenyl group is introduced through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in biological processes.
Receptor Binding: May bind to certain receptors, modulating their activity.
Signal Transduction: Could influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxybenzoyl)-1-(3-methoxypropyl)-3-hydroxy-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-Butoxybenzoyl)-1-(3-butoxypropyl)-3-hydroxy-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
4-(4-Ethoxybenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(2-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and nitrophenyl groups, along with the hydroxy and pyrrolone core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H26N2O7 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(3-ethoxypropyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H26N2O7/c1-3-32-15-7-14-25-21(18-8-5-6-9-19(18)26(30)31)20(23(28)24(25)29)22(27)16-10-12-17(13-11-16)33-4-2/h5-6,8-13,21,27H,3-4,7,14-15H2,1-2H3/b22-20- |
InChI Key |
VBVWYYKUEUVHMJ-XDOYNYLZSA-N |
Isomeric SMILES |
CCOCCCN1C(/C(=C(\C2=CC=C(C=C2)OCC)/O)/C(=O)C1=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CCOCCCN1C(C(=C(C2=CC=C(C=C2)OCC)O)C(=O)C1=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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